An In-depth Technical Guide to n-Isopropylazetidin-3-amine dihydrochloride (CAS 888032-75-5)
An In-depth Technical Guide to n-Isopropylazetidin-3-amine dihydrochloride (CAS 888032-75-5)
Foreword: The Strategic Value of the Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2] Its ascent is largely attributable to the unique conformational rigidity it imparts upon molecular structures, a quality highly sought after in the quest for enhanced binding affinity and selectivity towards biological targets.[3] Unlike more flexible aliphatic chains, the strained four-membered ring of azetidine pre-organizes substituents in well-defined spatial orientations, which can lead to a more favorable entropic profile upon binding to a protein.[3] This inherent structural constraint, coupled with the ability to introduce diverse functionalities, makes azetidine derivatives prized building blocks in the synthesis of novel therapeutics.[4][5] Molecules incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, underscoring the broad utility of this scaffold in addressing diverse medical needs.[1][6] This guide provides a detailed technical overview of a specific, yet increasingly relevant, member of this class: n-Isopropylazetidin-3-amine dihydrochloride.
Compound Profile: n-Isopropylazetidin-3-amine dihydrochloride
n-Isopropylazetidin-3-amine dihydrochloride is a synthetic organic compound that serves as a valuable intermediate and building block in medicinal chemistry. Its structure features a central azetidine ring substituted at the 3-position with an isopropylamino group. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.
| Property | Value | Source |
| CAS Number | 888032-75-5 | [7] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [7] |
| Molecular Weight | 187.11 g/mol | [7] |
| SMILES | Cl.Cl.CC(C)NC1CNC1 | [7] |
| Physical Form | Expected to be a solid | Inferred from similar dihydrochloride salts |
| Solubility | Expected to be soluble in water and polar protic solvents | Inferred from dihydrochloride salt nature |
| Storage | Store at room temperature in a well-sealed container, protected from moisture.[7] The compound is likely hygroscopic.[8][9] | [7] |
Synthesis and Mechanism: A Proposed Reductive Amination Approach
Synthetic Rationale and Workflow
The proposed synthesis commences with the commercially available N-Boc-azetidin-3-one. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this scheme, serving to shield the azetidine nitrogen from participating in unwanted side reactions, thereby directing the desired transformation at the carbonyl group. The core of the synthesis is the reductive amination reaction with isopropylamine, followed by deprotection of the Boc group and subsequent salt formation.
Caption: Proposed two-step synthesis of n-Isopropylazetidin-3-amine dihydrochloride.
Detailed Experimental Protocol
Materials:
-
N-Boc-azetidin-3-one
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of N-Boc-n-isopropylazetidin-3-amine
-
To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add isopropylamine (1.2 eq).
-
Stir the mixture for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of STAB as the reducing agent is critical; it is mild enough to not reduce the Boc-protecting group and is effective under neutral to slightly acidic conditions.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure N-Boc-n-isopropylazetidin-3-amine.
Step 2: Synthesis of n-Isopropylazetidin-3-amine dihydrochloride
-
Dissolve the purified N-Boc-n-isopropylazetidin-3-amine (1.0 eq) in a minimal amount of DCM.
-
To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq).
-
Stir the mixture at room temperature for 2-4 hours. The Boc group is readily cleaved under these acidic conditions, liberating the free amine.
-
The dihydrochloride salt will typically precipitate out of the solution. If no precipitation occurs, add diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford n-Isopropylazetidin-3-amine dihydrochloride as a white to off-white solid.
Analytical Characterization: A Validating Framework
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following represents the expected data for n-Isopropylazetidin-3-amine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton). The protons on the azetidine ring will likely appear as complex multiplets due to coupling. The N-H protons may be broadened and exchange with D₂O.
-
¹³C NMR (100 MHz, D₂O): The carbon NMR spectrum should display distinct signals for the two carbons of the isopropyl group and the three carbons of the azetidinyl ring.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should reveal the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₆H₁₅N₂⁺.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to isopropyl and azetidine protons. |
| ¹³C NMR | Resonances for all 6 unique carbon atoms. |
| HPLC | A single major peak indicating high purity. |
| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 115.12 |
Applications in Research and Drug Development
n-Isopropylazetidin-3-amine dihydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of a secondary amine on the azetidine ring, which can be further functionalized.
Role as a Synthetic Intermediate
The primary application of this compound is as a nucleophile in various chemical transformations. The secondary amine can readily participate in reactions such as:
-
Amide bond formation: Coupling with carboxylic acids or their activated derivatives to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to introduce further substituents.
-
Nucleophilic aromatic substitution (SNA_r): Displacement of leaving groups on aromatic or heteroaromatic rings.
-
Cross-coupling reactions: Participation in metal-catalyzed cross-coupling reactions to form C-N bonds.
Caption: Synthetic utility of n-Isopropylazetidin-3-amine dihydrochloride.
Potential Therapeutic Areas
Given the prevalence of the azetidine scaffold in bioactive molecules, derivatives of n-Isopropylazetidin-3-amine dihydrochloride could be explored in various therapeutic areas, including but not limited to:
-
Oncology: As components of kinase inhibitors or other targeted therapies.
-
Infectious Diseases: As novel antibacterial or antiviral agents.[10]
-
Central Nervous System (CNS) Disorders: The rigid azetidine core can be beneficial for designing ligands for CNS targets.[11]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is of utmost importance. While a specific Safety Data Sheet (SDS) for n-Isopropylazetidin-3-amine dihydrochloride is not widely available, a conservative approach based on the known hazards of similar amine hydrochlorides and hygroscopic compounds is recommended.[8][9][12]
Hazard Identification and Personal Protective Equipment (PPE)
-
Potential Hazards: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract. The compound may be harmful if swallowed or inhaled.[12][13]
-
Recommended PPE:
-
Eye/Face Protection: Safety glasses with side shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Due to its likely hygroscopic nature, special care should be taken to protect it from moisture.[8][9] Storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) may be warranted for long-term stability.
-
Handling: Avoid creating dust. Use spark-proof tools and explosion-proof equipment if handling large quantities.[12] Ensure all metal parts of equipment are grounded to prevent static discharge.[12]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
Conclusion
n-Isopropylazetidin-3-amine dihydrochloride represents a valuable and versatile building block for modern medicinal chemistry. Its rigid azetidine core and reactive secondary amine functionality provide a powerful platform for the synthesis of novel and diverse molecular entities. While specific physical and biological data for this compound remain to be fully elucidated in the public domain, the well-established synthetic routes and predictable reactivity patterns of azetidines allow for its confident application in drug discovery and development programs. Adherence to rigorous analytical validation and appropriate safety protocols will ensure its effective and safe utilization in the laboratory.
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